Methyl L-argininate dihydrochloride

Catalog No.
S663474
CAS No.
26340-89-6
M.F
C7H18Cl2N4O2
M. Wt
261.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl L-argininate dihydrochloride

CAS Number

26340-89-6

Product Name

Methyl L-argininate dihydrochloride

IUPAC Name

methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride

Molecular Formula

C7H18Cl2N4O2

Molecular Weight

261.15 g/mol

InChI

InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m0../s1

InChI Key

XQYZOBNLCUAXLF-XRIGFGBMSA-N

SMILES

COC(=O)C(CCCN=C(N)N)N.Cl.Cl

Synonyms

26340-89-6;L-Argininemethylesterdihydrochloride;H-Arg-OMe.2HCl;MethylL-argininatedihydrochloride;H-Arg-OMe2HCl;(S)-Methyl2-amino-5-guanidinopentanoatedihydrochloride;SBB066039;methyl(2S)-2-amino-5-carbamimidamidopentanoatedihydrochloride;11030_FLUKA;L-Arginine,methylester,dihydrochloride;PubChem18611;L-Arginine,methylester,hydrochloride(1:2);AC1L3LKE;AC1Q3B1D;C7H18Cl2N4O2;KSC786I5P;11030_ALDRICH;SCHEMBL940540;CTK6I6457;2577-94-8(Parent);MolPort-003-925-882;XQYZOBNLCUAXLF-XRIGFGBMSA-N;ACT07708;EINECS247-622-0;ANW-25974

Canonical SMILES

COC(=O)C(CCCN=C(N)N)N.Cl.Cl

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl

L-NAME as a NOS Inhibitor

L-NAME competitively inhibits NOS by occupying the substrate binding site, thereby limiting the availability of L-arginine for NO synthesis. This property makes L-NAME a valuable tool for studying the role of NO in various biological systems. Researchers have used L-NAME to investigate the involvement of NO in:

  • Cardiovascular function: L-NAME administration can cause blood pressure elevation, suggesting a role for NO in blood pressure regulation.
  • Inflammation: L-NAME can exacerbate inflammatory responses, indicating a protective role of NO in inflammation.
  • Neurotransmission: L-NAME can affect learning and memory, suggesting a role for NO in neuronal function.

Other Potential Applications of L-NAME

While L-NAME is primarily used as a NOS inhibitor, research suggests it may have other potential applications:

  • Antimicrobial activity: Studies have shown that L-NAME can exhibit antimicrobial properties against certain pathogens.
  • Cancer research: L-NAME may influence tumor growth and metastasis, although the mechanisms are not fully understood.

Methyl L-argininate dihydrochloride (L-NAME.2HCl) is a derivative of the naturally occurring amino acid L-arginine. It is a white, crystalline powder with good water solubility []. L-NAME.2HCl has gained interest in scientific research due to its potential effects on nitric oxide (NO) production and various biological processes [].


Molecular Structure Analysis

L-NAME.2HCl has a complex molecular structure with several key features:

  • Central Carbon Chain: The core structure is a five-carbon chain with an amino group (NH2) at one end and a carboxylic acid group (COOH) at the other.
  • Guanidino Group: Attached to the second carbon is a guanidino group (C=NH2)NH2, which is a characteristic feature of arginine.
  • Methyl Ester Group: Unlike L-arginine, L-NAME.2HCl has a methyl ester group (COOCH3) instead of a free carboxylic acid group. This modification affects its chemical properties [].
  • Dihydrochloride Salt: Two hydrochloride (HCl) groups are present, making L-NAME.2HCl a dihydrochloride salt. This improves its water solubility [].

Chemical Reactions Analysis

Synthesis

The specific synthesis method for L-NAME.2HCl may vary, but it typically involves esterification of L-arginine with methanol followed by purification and salt formation with hydrochloric acid [].

Decomposition

L-NAME.2HCl is expected to decompose at high temperatures, releasing gases like carbon dioxide, nitrogen oxides, and hydrogen chloride.

Other Reactions

L-NAME.2HCl can act as a substrate for enzymes like arginase, which breaks it down into L-ornithine and methanol [].

Physical and Chemical Properties

  • Melting Point: ~190°C (decomposition) []
  • Boiling Point: Not available (decomposes before boiling)
  • Solubility: Highly soluble in water []
  • Stability: Hygroscopic (absorbs moisture from the air) []

The primary proposed mechanism of action for L-NAME.2HCl is its role in NO production. L-arginine is a precursor for NO synthesis by nitric oxide synthase (NOS) enzymes. L-NAME.2HCl, due to its structural similarity to L-arginine, can compete with it as a substrate for NOS. This competition can lead to decreased NO production, potentially affecting various physiological processes regulated by NO, such as blood pressure, immune function, and wound healing [].

  • Potential Irritation: The presence of the hydrochloride salt suggests potential irritation to skin and eyes upon contact.
  • Potential Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.
  • Unknown Toxicity: Since L-NAME.2HCl is primarily used in research, detailed toxicity data is lacking.

Related CAS

2577-94-8 (Parent)

Other CAS

26340-89-6

General Manufacturing Information

L-Arginine, methyl ester, hydrochloride (1:2): ACTIVE

Dates

Modify: 2023-08-15

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